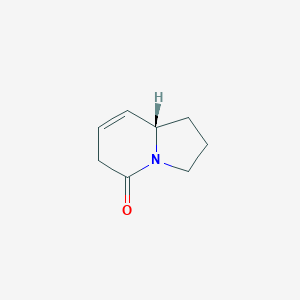
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one, also known as THI, is a heterocyclic organic compound that belongs to the indolizidine alkaloid family. THI is synthesized from the reaction of 2-acetylcyclohexanone and ethylamine, followed by cyclization and reduction. THI has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one is not fully understood, but it is believed to involve the modulation of various biological pathways, such as the inhibition of enzymes and receptors. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been shown to interact with several targets, such as tubulin, cholinesterase, and adenosine receptors, which are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and target. For example, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been reported to inhibit cancer cell growth, induce apoptosis, and inhibit acetylcholinesterase activity. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been shown to have antifungal and antibacterial activity, as well as insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have several advantages for lab experiments, such as their relatively simple synthesis, diverse chemical structure, and potential biological activity. However, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives also have some limitations, such as their potential toxicity, low solubility, and limited selectivity for specific targets.
Orientations Futures
There are several future directions for the research on (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives, including the development of new synthetic methods, the exploration of new biological targets, and the optimization of their pharmacological properties. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives could also be used as building blocks for the synthesis of more complex molecules, such as natural products and polymers. Additionally, the potential applications of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives in agriculture and material science could be further explored.
Méthodes De Synthèse
The synthesis of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one involves several steps, starting with the reaction of 2-acetylcyclohexanone and ethylamine in the presence of a catalyst, such as sodium ethoxide. This reaction results in the formation of an intermediate, which undergoes cyclization and reduction to yield (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one. The yield and purity of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Applications De Recherche Scientifique
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been synthesized and evaluated for their activity against various diseases, such as cancer, Alzheimer's disease, and infectious diseases. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been investigated for its potential use as a pesticide, due to its insecticidal properties.
Propriétés
Numéro CAS |
198218-82-5 |
|---|---|
Nom du produit |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,7H,2,4-6H2/t7-/m1/s1 |
Clé InChI |
NNWVEQDIVHXNQK-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@H]2C=CCC(=O)N2C1 |
SMILES |
C1CC2C=CCC(=O)N2C1 |
SMILES canonique |
C1CC2C=CCC(=O)N2C1 |
Synonymes |
5(1H)-Indolizinone,2,3,6,8a-tetrahydro-,(8aS)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



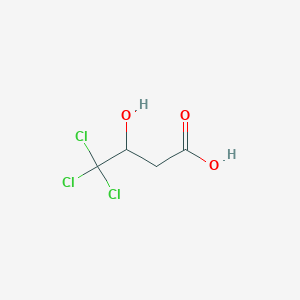
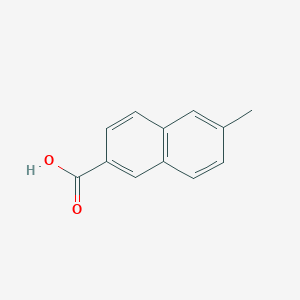
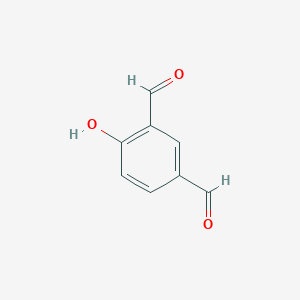
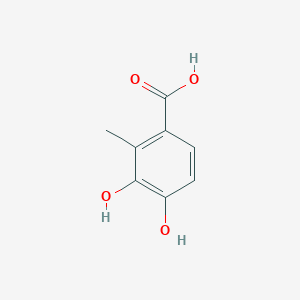
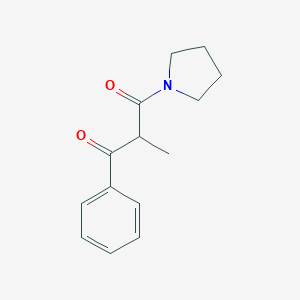
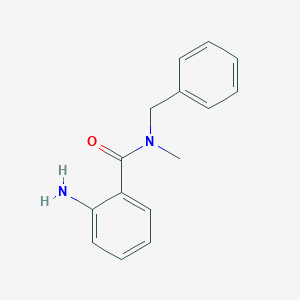
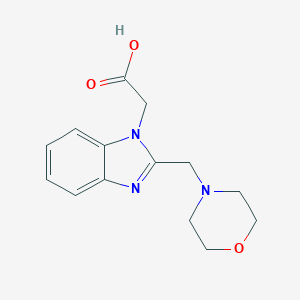
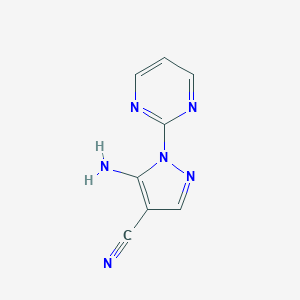
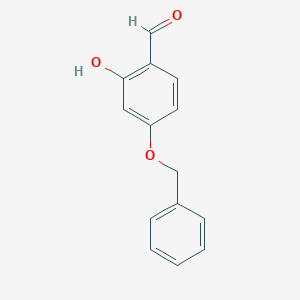
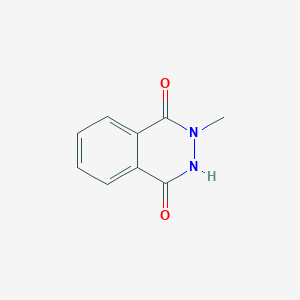
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
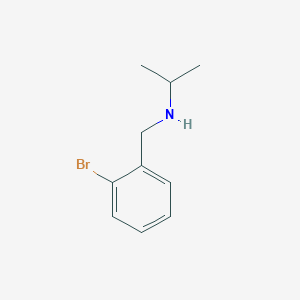
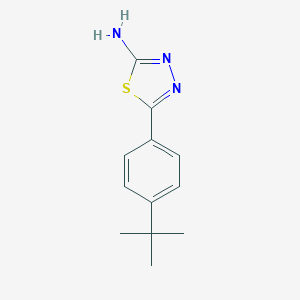
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)